2-Chloro-N-methyl-N-(3-methylbenzyl)acetamide
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Overview
Description
2-Chloro-N-methyl-N-(3-methylbenzyl)acetamide is an organic compound with the molecular formula C11H14ClNO. It is a member of the acetamide family, characterized by the presence of a chloro group, a methyl group, and a benzyl group attached to the nitrogen atom. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-N-(3-methylbenzyl)acetamide typically involves the reaction of 3-methylbenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methyl-N-(3-methylbenzyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amides.
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms of the compound.
Scientific Research Applications
2-Chloro-N-methyl-N-(3-methylbenzyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-N-(3-methylbenzyl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the benzyl and methyl groups influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-methyl-N-(3-methylphenyl)acetamide
- 2-Chloro-N-ethyl-N-(3-methylbenzyl)acetamide
- 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide
Uniqueness
2-Chloro-N-methyl-N-(3-methylbenzyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the chloro group and the methylbenzyl moiety makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-methyl-N-[(3-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-9-4-3-5-10(6-9)8-13(2)11(14)7-12/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUKLBVAOLUHFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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